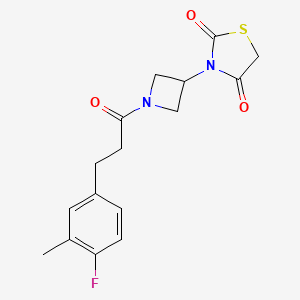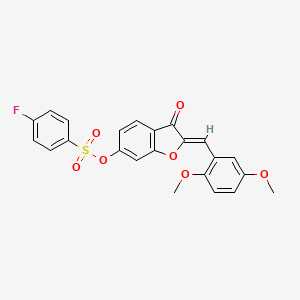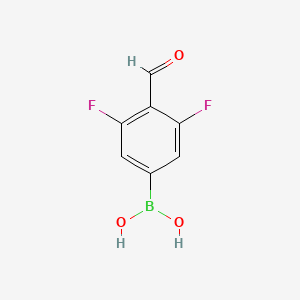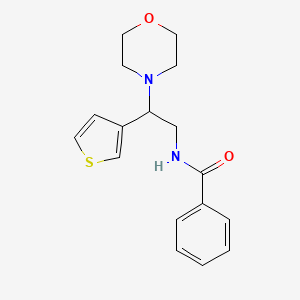
6-Bromo-3-(trifluoromethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-(trifluoromethyl)isoquinoline consists of a benzene ring fused to a pyridine ring, with a bromine atom attached to the 6th carbon and a trifluoromethyl group attached to the 3rd carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.056. It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
6-Bromo-3-(trifluoromethyl)isoquinoline serves as a precursor for the synthesis of various quinoline derivatives. For example, the bromination reaction of tetrahydroquinoline has been investigated, leading to the efficient one-pot synthesis of tribromoquinoline and dibromotetrahydroquinoline in high yields. These derivatives are valuable for further chemical transformations, including the preparation of trisubstituted quinoline derivatives through lithium-halogen exchange reactions (A. Şahin et al., 2008).
Coupling Reactions
The compound has been used in coupling reactions utilizing organonickel(0) complexes to synthesize biquinolines, demonstrating its utility in creating complex molecular structures. These reactions have been shown to proceed with high yields, illustrating the compound's reactivity and potential for synthesizing biologically active molecules (Y. Benito et al., 1987).
Novel Chelating Ligands
Research has explored the incorporation of 6-bromoquinoline into novel chelating ligands through the Friedländer approach, indicating the compound's role in forming bidentate and tridentate derivatives. These derivatives can be further dimerized or modified, revealing the compound's versatility in synthesizing chelating agents with potential applications in catalysis and material science (Yi Hu et al., 2003).
Multicomponent Reactions
Multicomponent reactions involving this compound have been investigated, showcasing its utility in synthesizing isoindoloisoquinolines and pyridoisoindoles. These reactions have potential applications in developing antitumor drugs and fluorescent materials, highlighting the compound's significance in medicinal chemistry and materials science (Xian-hai Huang et al., 2009).
Fluorescent Compounds
The synthesis of indazoloisoquinolin-amines from 1-bromoisoquinolin-amines through Suzuki coupling and Cadogan cyclization has been described, resulting in fluorescent compounds. This research underlines the role of this compound in creating compounds with unique optical properties, which could be valuable in the development of fluorescent probes and materials (Jozsef A Balog et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-6-(trifluoromethyl)isoquinoline, indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to use it only in a well-ventilated area .
Propiedades
IUPAC Name |
6-bromo-3-(trifluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-6-5-15-9(10(12,13)14)4-7(6)3-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQYRLWPZRVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride](/img/structure/B2978372.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)

![4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2978380.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2978382.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)


![Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid](/img/structure/B2978390.png)
